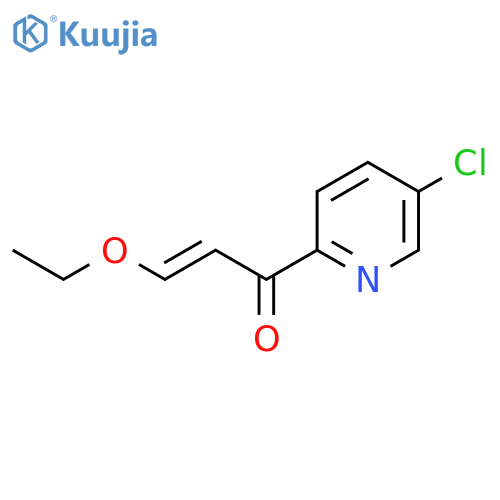Cas no 1998777-96-0 (1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one)

1998777-96-0 structure
商品名:1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one
- 1998777-96-0
- EN300-1124842
-
- インチ: 1S/C10H10ClNO2/c1-2-14-6-5-10(13)9-4-3-8(11)7-12-9/h3-7H,2H2,1H3/b6-5+
- InChIKey: AJHDWMQDPVIOCJ-AATRIKPKSA-N
- ほほえんだ: ClC1=CN=C(C=C1)C(/C=C/OCC)=O
計算された属性
- せいみつぶんしりょう: 211.0400063g/mol
- どういたいしつりょう: 211.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.2Ų
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124842-10.0g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1124842-1g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1124842-5g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 5g |
$2235.0 | 2023-10-26 | |
| Enamine | EN300-1124842-0.1g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1124842-5.0g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1124842-0.25g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1124842-1.0g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1124842-0.5g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1124842-10g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 10g |
$3315.0 | 2023-10-26 | |
| Enamine | EN300-1124842-2.5g |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one |
1998777-96-0 | 95% | 2.5g |
$1509.0 | 2023-10-26 |
1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
1998777-96-0 (1-(5-chloropyridin-2-yl)-3-ethoxyprop-2-en-1-one) 関連製品
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 55290-64-7(Dimethipin)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
